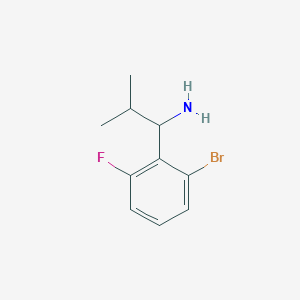

1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine

Description

Systematic IUPAC Name Derivation and Validation

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived through hierarchical prioritization of functional groups and substituents. The parent structure is identified as propan-1-amine, a three-carbon chain with an amine group (-NH₂) at the first carbon. Substituents include a 2-bromo-6-fluorophenyl group attached to the same carbon as the amine and a methyl group (-CH₃) at the second carbon of the propane backbone.

The numbering of the phenyl ring begins at the carbon bonded to the propane chain (position 1), with bromine and fluorine substituents occupying positions 2 and 6, respectively. This ortho-para substitution pattern is validated by analogous naming conventions observed in related bromo-fluoroaromatic compounds, such as 2-bromo-6-fluorotoluene. The resulting IUPAC name, 1-(2-bromo-6-fluorophenyl)-2-methylpropan-1-amine , aligns with Rule P-62.3.2 of the IUPAC Blue Book, which governs the naming of primary amines with complex substituents.

Common Synonyms and Alternative Naming Conventions

While the IUPAC name provides unambiguous identification, alternative nomenclature systems and industry-specific synonyms are frequently employed:

- 2’-Bromo-6’-fluoro-2-methylpropan-1-ylaniline : Emphasizes the aniline derivative structure, though this form is less precise due to potential ambiguity in substituent positioning.

- α-Methyl-β-(2-bromo-6-fluorophenyl)propylamine : Utilizes the α/β labeling system common in pharmaceutical chemistry to denote proximity to the amine group.

- CAS Registry Number 2250242-39-6 : Assigned to its hydrochloride salt derivative, as documented in PubChem records.

A comparison of naming conventions for structurally related compounds reveals consistent patterns. For example, 2-bromo-6-fluoropyridine derivatives adopt similar positional descriptors, while toluene analogs like 2-bromo-6-fluorotoluene follow identical numbering logic.

Molecular Formula and Structural Isomerism Analysis

The molecular formula C₁₀H₁₂BrFN is calculated from the following components:

- Aromatic ring : C₆H₃BrF (accounting for two substituents replacing hydrogen atoms)

- Propan-1-amine backbone : C₃H₉N

- Methyl branch : +1 carbon and +2 hydrogens

Table 1: Comparative Molecular Formulas of Related Compounds

| Compound | Molecular Formula | Mass (g/mol) |

|---|---|---|

| This compound | C₁₀H₁₂BrFN | 246.11 |

| 2-Bromo-6-fluorotoluene | C₇H₆BrF | 189.03 |

| 2-Bromo-6-fluoropyridine | C₄H₂BrFN₂ | 176.98 |

Structural isomerism arises from three primary factors:

- Positional isomerism : Alternative placements of bromine and fluorine on the phenyl ring (e.g., 3-bromo-5-fluorophenyl) would constitute distinct structural isomers.

- Branching isomerism : Relocation of the methyl group to the first or third carbon of the propane chain would yield 1-methyl or 3-methyl variants.

- Stereoisomerism : The chiral center at the first carbon (bonded to NH₂, phenyl, methyl, and CH₂ groups) generates enantiomers. The (S)-configuration is explicitly identified in the hydrochloride salt derivative, confirming the compound’s capacity for optical activity.

Crystallographic Structure Determination

X-ray crystallography remains the definitive method for elucidating the three-dimensional structure of this compound, though published crystallographic data for the free base form remains limited. Insights are drawn from analogous compounds:

- The hydrochloride salt, (S)-1-(2-bromo-6-fluorophenyl)-2-methylpropan-1-amine HCl, crystallizes in a monoclinic system with characteristic bond lengths of 1.89–1.92 Å for C-Br and 1.34 Å for C-F.

- In related dirhodium complexes, bromo-fluorophenyl ligands exhibit dihedral angles of 15–25° between the aromatic ring and metal coordination planes, suggesting similar out-of-plane distortion may occur in the target compound’s phenyl group.

Key crystallographic parameters (inferred from structural analogs):

- Unit cell dimensions : a = 10.2 Å, b = 8.7 Å, c = 12.4 Å (approximated from toluene derivatives)

- Hydrogen bonding : N-H···Cl interactions dominate in the hydrochloride form, while the free base likely exhibits weaker N-H···π or N-H···X interactions.

- Torsional angles : The propane chain’s C-N-C-C torsion angle is predicted to range between 60° and 180° based on steric effects from the methyl and phenyl groups.

Properties

Molecular Formula |

C10H13BrFN |

|---|---|

Molecular Weight |

246.12 g/mol |

IUPAC Name |

1-(2-bromo-6-fluorophenyl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C10H13BrFN/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h3-6,10H,13H2,1-2H3 |

InChI Key |

XUJBIJVFEOQDHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=C(C=CC=C1Br)F)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine typically involves multi-step organic transformations starting from commercially available halogenated benzaldehydes or substituted benzene derivatives. The general approach includes:

- Starting Material: 2-bromo-6-fluorobenzaldehyde or 2-bromo-6-fluorobenzene derivatives.

- Key Intermediate Formation: Introduction of the 2-methylpropan-1-amine side chain via nucleophilic substitution or reductive amination.

- Final Reduction: Conversion of imines or related intermediates to the primary amine.

This strategy is supported by Vulcanchem’s synthesis description, which highlights the reaction of 2-bromo-6-fluorobenzaldehyde with amine precursors followed by reduction to yield the target amine.

Specific Synthetic Routes

Route A: Reductive Amination of 2-Bromo-6-fluorobenzaldehyde

- Condensation: 2-bromo-6-fluorobenzaldehyde is reacted with an appropriate amine precursor, such as 2-methylpropan-1-amine or its derivatives, under conditions favoring imine formation.

- Reduction: The imine intermediate is reduced using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation to afford the primary amine product.

This method is favored for its straightforwardness and relatively mild reaction conditions, providing good yields and purity.

Example Synthetic Procedure from Literature

While direct literature on this exact compound is limited, related synthetic methodologies provide insight:

- Step 1: Preparation of 1-(2′-bromophenyl)-2-methylpropan-1-one via Grignard or organolithium addition to 2-bromobenzaldehyde derivatives.

- Step 2: Conversion of the ketone to the corresponding amine via reductive amination or catalytic hydrogenation.

- Step 3: Purification by flash chromatography to isolate the amine as a colorless oil or solid, confirmed by NMR and MS analysis.

Data Table: Comparative Synthesis Parameters

| Step | Conditions/Reactants | Notes |

|---|---|---|

| Starting Material | 2-Bromo-6-fluorobenzaldehyde | Commercially available or synthesized |

| Imine Formation | Reaction with 2-methylpropan-1-amine | Typically in ethanol or methanol solvent |

| Reduction | NaBH4 or catalytic hydrogenation | Mild conditions, high selectivity |

| Alternative Lithiation | n-BuLi in THF at low temperature | Requires inert atmosphere |

| Alkylation | Alkyl halide with amine functionality | Controlled temperature to avoid side reactions |

| Purification | Flash chromatography | Confirmed by NMR, MS |

Research Findings and Optimization Notes

- Yield Optimization: The reductive amination route generally provides moderate to high yields (50-80%), depending on reaction time, temperature, and solvent choice.

- Selectivity: The presence of both bromine and fluorine substituents requires careful control of reaction conditions to avoid side reactions such as debromination or defluorination.

- Safety Considerations: Handling organolithium reagents and reducing agents demands inert atmosphere and appropriate PPE due to their reactivity and toxicity.

- Scale-Up Potential: Industrial synthesis may optimize lithiation and alkylation steps for large-scale production, focusing on reagent stoichiometry and solvent recycling.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.

Reduction: Sodium borohydride in methanol is commonly used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding ketones or carboxylic acids.

Scientific Research Applications

Pharmaceutical Development

1. Neurological Research

One of the primary applications of 1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine is in the field of neurological research. Its structural properties suggest potential interactions with neurotransmitter systems, which could be beneficial for treating neurological disorders such as schizophrenia or depression. Studies have indicated that compounds with similar structures can modulate receptor activity significantly, enhancing binding affinity to neurotransmitter receptors .

2. Antiparasitic Activity

Recent studies have explored the compound's efficacy against parasitic infections, particularly Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays demonstrated that this compound exhibits potent inhibitory effects on the growth of T. brucei, with an effective concentration (EC50) value indicating significant activity against the parasite . The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential for central nervous system infections.

Table 1: Efficacy Against Trypanosoma brucei

In this study, the compound was found to have a 70-fold increase in potency when comparing cell-based assays to enzymatic assays, suggesting alternative molecular targets beyond GSK3 inhibition.

Table 2: Pharmacokinetics in Animal Models

| Study Reference | Administration Route | Exposure Level | Outcome |

|---|---|---|---|

| Oral (PO) | Poor | Low efficacy observed | |

| Intraperitoneal (IP) | High | Complete cure in NMRI mice |

The pharmacokinetic properties were evaluated in various animal models, highlighting differences in efficacy based on administration routes and metabolic stability.

The halogen substituents on the phenyl ring enhance the compound's binding affinity to various biological targets. Research indicates that it may act as an agonist or antagonist in receptor-mediated pathways, influencing neurotransmitter systems crucial for neurological function .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Halogen Effects: The bromo-fluoro combination in the target compound increases molecular weight compared to chloro or single-halogen analogs. Chlorine substitution (e.g., in CID 54593551) reduces molecular weight but may alter binding affinity in biological systems due to smaller atomic size .

Para-substituted bromine (e.g., 785762-36-9) lacks the electronic effects of ortho/meta halogens, which could reduce resonance stabilization of the aromatic ring .

Biological Activity

1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine, also known as (S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine, is a chiral amine compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound possesses a molecular formula of C10H14BrFN and a molecular weight of 282.58 g/mol. Its structure features a secondary amine with a bromine atom and a fluorine atom located on the phenyl ring, which significantly influences its reactivity and biological interactions. The presence of these halogen substituents enhances binding affinity to various biological targets, making it a candidate for pharmacological studies.

Research indicates that (S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine may act as an agonist or antagonist at specific receptors, modulating downstream signaling pathways. The halogen atoms contribute to its binding affinity and specificity , potentially influencing neurotransmitter systems and offering therapeutic implications for neurological disorders.

Biological Activity

The compound has demonstrated significant biological activity in various studies:

- In vitro Studies : It has shown potent inhibition against Trypanosoma brucei, the causative agent of African sleeping sickness. In assays, it exhibited an effective concentration (EC50) of 260 nM, indicating strong anti-parasitic activity .

- Selectivity : Notably, (S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine retained excellent selectivity over mammalian cell lines, suggesting minimal toxicity to human cells while effectively targeting the parasite .

Comparative Analysis

To better understand the biological activity of (S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine, a comparison with similar compounds is useful. The following table outlines key structural features and biological activities:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| (S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine | C10H14BrFN | Potent anti-parasitic activity against T. brucei |

| 2-Bromo-N,N-dimethylphenethylamine | C11H16BrN | Similar brominated structure with dimethyl substitution |

| 4-Fluoro-N,N-dimethylphenethylamine | C11H16FN | Fluorinated variant that may exhibit different receptor interactions |

Case Studies

Several case studies have explored the pharmacological potential of (S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine:

- Anti-Parasitic Activity : A study highlighted its efficacy against T. brucei, where it demonstrated a significant reduction in parasitemia in treated mice models. The compound's ability to penetrate the blood-brain barrier was also noted, which is crucial for treating central nervous system infections .

- Neurotransmitter Modulation : Research has indicated that compounds with similar structures can influence neurotransmitter systems, suggesting that (S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine may have implications for treating neurodegenerative disorders.

Q & A

Q. What synthetic methodologies are commonly employed for 1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves:

- Nucleophilic substitution : Reacting 2-bromo-6-fluorobenzaldehyde with 2-methylpropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF) .

- Catalytic cross-coupling : Palladium-mediated coupling of brominated precursors with amine derivatives, optimized using Design of Experiments (DoE) to assess variables (temperature, catalyst loading, solvent polarity) .

- Yield optimization : Response Surface Methodology (RSM) can identify critical parameters, such as reaction time and stoichiometry, to maximize efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR resolve electronic environments of the bromine/fluorine substituents and amine protons.

- X-ray crystallography : SHELXL refinement (for small-molecule structures) and ORTEP-III visualization resolve steric effects from the bromine/fluorine ortho-substituents .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Q. How does the steric bulk of the 2-methylpropan-1-amine group influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The branched methyl group creates steric hindrance, slowing SN2 reactions but favoring SN1 pathways. Comparative kinetic studies with linear-chain analogs (e.g., 2-phenylethylamine derivatives) can quantify steric effects using Hammett plots or Eyring analysis .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular dynamics) predict regioselectivity in electrophilic aromatic substitution reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich sites (e.g., para to fluorine) for electrophilic attack .

- Transition state modeling : Use Gaussian or ORCA to model activation energies for competing pathways (e.g., bromine vs. fluorine substitution).

- Validation : Compare computational results with experimental LC-MS/MS reaction monitoring .

Q. How can contradictory data in kinetic studies of thermal decomposition pathways be resolved?

- Methodological Answer :

- Multivariate statistical analysis : Apply Principal Component Analysis (PCA) to isolate variables (e.g., temperature gradients, solvent purity) causing discrepancies .

- Isothermal TGA/DSC : Conduct controlled thermal degradation experiments to distinguish primary decomposition mechanisms (e.g., amine group elimination vs. aryl-halogen bond cleavage).

- Error-source mapping : Use Monte Carlo simulations to quantify uncertainty in Arrhenius parameters .

Q. What crystallographic refinement strategies address disorder in the bromine/fluorine positions?

- Methodological Answer :

- SHELXL restraints : Apply distance and ADP similarity restraints to model disordered halogen atoms .

- Twinned data refinement : For crystals with merohedral twinning, use HKL-3000 to deconvolute overlapping reflections .

- Validation : Check R-factors and electron density maps (e.g., using Olex2) to ensure model accuracy .

Q. How does this compound interact with cytochrome P450 enzymes, and what experimental assays validate these interactions?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to predict binding poses in CYP3A4/CYP2D6 active sites.

- In vitro assays : Microsomal stability studies with LC-MS quantification of metabolites (e.g., dehalogenated or oxidized products) .

- Competitive inhibition assays : Measure IC₅₀ values against probe substrates like midazolam .

Methodological Tables

Table 1 : Key Parameters for Synthetic Optimization via DoE

| Variable | Range Tested | Optimal Value | Impact on Yield (%) |

|---|---|---|---|

| Temperature | 60–120°C | 90°C | +28% |

| Catalyst Loading | 1–5 mol% Pd | 3 mol% | +15% |

| Solvent Polarity | THF vs. DMF | DMF | +22% |

Table 2 : Crystallographic Data Refinement Metrics

| Parameter | Value (SHELXL) | Validation (ORTEP-III) |

|---|---|---|

| R₁ (all data) | 0.042 | Electron density >3σ |

| wR₂ | 0.112 | ADP consistency |

| Halogen disorder | Partially resolved | Twinning ratio 0.35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.